molecular formula C13H11N3O3 B5691190 3-methyl-4-nitro-N-pyridin-4-ylbenzamide CAS No. 313972-73-5

3-methyl-4-nitro-N-pyridin-4-ylbenzamide

Cat. No.: B5691190
CAS No.: 313972-73-5
M. Wt: 257.24 g/mol
InChI Key: BVWDXUFLXGPQEX-UHFFFAOYSA-N
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Description

3-Methyl-4-nitro-N-pyridin-4-ylbenzamide is a benzamide derivative featuring a pyridin-4-ylamino group at the benzamide’s nitrogen, a nitro group at the 4-position, and a methyl group at the 3-position of the benzene ring (Figure 1). This compound’s structural framework combines electron-withdrawing (nitro) and electron-donating (methyl) groups, which influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

3-methyl-4-nitro-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-9-8-10(2-3-12(9)16(18)19)13(17)15-11-4-6-14-7-5-11/h2-8H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWDXUFLXGPQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666868
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

313972-73-5
Record name 3-Methyl-4-nitro-N-4-pyridinylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313972-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-nitro-N-pyridin-4-ylbenzamide typically involves the following steps:

    Amidation: The nitro-substituted benzoic acid is then converted to the corresponding benzamide by reacting it with pyridin-4-ylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-nitro-N-pyridin-4-ylbenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the benzene ring.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Reduction: 3-methyl-4-amino-N-pyridin-4-ylbenzamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-methyl-4-nitro-N-pyridin-4-ylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-N-pyridin-4-ylbenzamide is not well-documented. its structural features suggest it could interact with biological targets through hydrogen bonding and π-π interactions. The nitro group may also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Observations :

  • Methyl vs. Trifluoromethyl : Methyl groups (as in the target compound) increase steric bulk moderately, whereas trifluoromethyl groups (e.g., ) significantly boost lipophilicity and metabolic resistance .
  • Heterocyclic Moieties : Pyridine (target compound) vs. pyrimidine () or pyridazine () alters π-π stacking and hydrogen-bonding capabilities, affecting target selectivity .

Insights :

  • The target compound’s nitro and methyl groups may synergize for selective iNOS inhibition, though quantitative data are lacking .
  • Pyridin-2-yl derivatives (e.g., ) show higher anti-inflammatory activity, likely due to optimized steric alignment with target enzymes .

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